molecular formula C24H21NO6 B12585192 O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosine CAS No. 647822-12-6

O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosine

Cat. No.: B12585192
CAS No.: 647822-12-6
M. Wt: 419.4 g/mol
InChI Key: FVFRAJZEXKPUIK-NRFANRHFSA-N
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Description

O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosine is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyl group attached to the oxygen atom of the tyrosine residue and a carboxybenzoyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosine typically involves the following steps:

    Protection of the Tyrosine Hydroxyl Group: The hydroxyl group of L-tyrosine is protected by benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.

    Acylation of the Amino Group: The amino group of the protected tyrosine is then acylated with 2-carboxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and carboxybenzoyl groups can modulate the compound’s binding affinity and specificity, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    O-Benzyl-L-tyrosine: Lacks the carboxybenzoyl group, making it less versatile in certain applications.

    N-(2-carboxybenzoyl)-L-tyrosine: Lacks the benzyl group, which may affect its binding properties and reactivity.

Uniqueness

O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosine is unique due to the presence of both benzyl and carboxybenzoyl groups, which confer distinct chemical and biological properties. This dual modification allows for a broader range of applications and interactions compared to its simpler counterparts.

Properties

CAS No.

647822-12-6

Molecular Formula

C24H21NO6

Molecular Weight

419.4 g/mol

IUPAC Name

2-[[(1S)-1-carboxy-2-(4-phenylmethoxyphenyl)ethyl]carbamoyl]benzoic acid

InChI

InChI=1S/C24H21NO6/c26-22(19-8-4-5-9-20(19)23(27)28)25-21(24(29)30)14-16-10-12-18(13-11-16)31-15-17-6-2-1-3-7-17/h1-13,21H,14-15H2,(H,25,26)(H,27,28)(H,29,30)/t21-/m0/s1

InChI Key

FVFRAJZEXKPUIK-NRFANRHFSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)C3=CC=CC=C3C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

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